molecular formula C11H10N6 B11879842 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 5399-88-2

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11879842
CAS No.: 5399-88-2
M. Wt: 226.24 g/mol
InChI Key: JUCSNAMHVJOWAV-UHFFFAOYSA-N
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Description

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C11H10N6 and its molecular weight is 226.24 g/mol. The purity is usually 95%.
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Biological Activity

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores its biological activity, including antitumor effects, kinase inhibition, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11H10N4
  • Molecular Weight : 210.24 g/mol

Antitumor Activity

Research has demonstrated that derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. A study evaluated several derivatives against breast (MCF-7) and lung (A-549) cancer cell lines. Notably, compounds such as 6b showed up to 91% inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), indicating strong potential as anticancer agents .

Table 1: Antitumor Activity of Selected Compounds

CompoundCell Line% InhibitionIC50 (µM)
6bA-54991%0.016
12bA-549-8.21
12bHCT-116-19.56

The mechanism of action involves the inhibition of EGFR, a critical target in cancer therapy. Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of EGFR-TK, facilitating their inhibitory effects through hydrogen bonding interactions .

Apoptotic Induction

Flow cytometric analyses indicated that compound 12b not only inhibits cell proliferation but also induces apoptosis by increasing the BAX/Bcl-2 ratio significantly, suggesting its role in promoting programmed cell death in cancer cells .

Antimicrobial Activity

In addition to antitumor effects, derivatives of this compound have shown promising antimicrobial activity. A study assessed various pyrazolo derivatives for their efficacy against bacterial pathogens. Compound 7b exhibited remarkable antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL , demonstrating its potential as an effective antimicrobial agent .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25

Case Studies

  • EGFR Inhibition Study : A recent investigation into new pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of compound 12b against both wild-type and mutant EGFR variants, suggesting its utility in overcoming resistance mechanisms commonly observed in cancer therapies .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various pyrazolo derivatives found that compound 7b effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections .

Properties

CAS No.

5399-88-2

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C11H10N6/c12-9-8-6-14-17(7-4-2-1-3-5-7)10(8)16-11(13)15-9/h1-6H,(H4,12,13,15,16)

InChI Key

JUCSNAMHVJOWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)N)N

Origin of Product

United States

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